molecular formula C7H4ClF2NO2 B13574784 6-Chloro-4-(difluoromethyl)nicotinic acid

6-Chloro-4-(difluoromethyl)nicotinic acid

Katalognummer: B13574784
Molekulargewicht: 207.56 g/mol
InChI-Schlüssel: IQCMMMGCMSSATL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-(difluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H4ClF2NO2 It is a derivative of nicotinic acid, characterized by the presence of chlorine and difluoromethyl groups on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(difluoromethyl)nicotinic acid typically involves the introduction of chlorine and difluoromethyl groups onto the nicotinic acid framework. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group, followed by chlorination. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-4-(difluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can result in various substituted nicotinic acid derivatives .

Wissenschaftliche Forschungsanwendungen

6-Chloro-4-(difluoromethyl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 6-Chloro-4-(difluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 6-Chloro-4-(difluoromethyl)nicotinic acid is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This uniqueness can be advantageous in specific applications, such as drug design, where the difluoromethyl group can enhance metabolic stability and bioavailability .

Eigenschaften

Molekularformel

C7H4ClF2NO2

Molekulargewicht

207.56 g/mol

IUPAC-Name

6-chloro-4-(difluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H4ClF2NO2/c8-5-1-3(6(9)10)4(2-11-5)7(12)13/h1-2,6H,(H,12,13)

InChI-Schlüssel

IQCMMMGCMSSATL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1Cl)C(=O)O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.